AdoC(Aoc)Arg6
Description
AdoC(Aoc)Arg6 is a critical dipeptide segment (Cys5–Arg6) within the scorpion-derived toxin Tc1, a potassium (K+) channel blocker isolated from Tityus cambridgei. Nuclear magnetic resonance (NMR) and circular dichroism (CD) studies reveal that the Arg6 residue exhibits unique conformational flexibility, with its amide proton displaying a sharper line width compared to other residues, suggesting high solvent exposure . This flexibility distinguishes the Cys5–Arg6 region from the more rigid C-terminal segment of Tc1. Structural analyses at pH 3.0 and 7.3 indicate that the overall toxin conformation remains stable across acidic and neutral conditions, highlighting its robustness in diverse environments .
Properties
Molecular Formula |
C54H98N30O12 |
|---|---|
Molecular Weight |
1359.6 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[8-[[(2S,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]octanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C54H98N30O12/c55-39-35-40(76-26-75-39)84(27-77-35)47-37(87)36(86)38(96-47)46(93)68-19-5-3-1-2-4-18-34(85)78-28(12-6-20-69-49(56)57)41(88)79-29(13-7-21-70-50(58)59)42(89)80-30(14-8-22-71-51(60)61)43(90)81-31(15-9-23-72-52(62)63)44(91)82-32(16-10-24-73-53(64)65)45(92)83-33(48(94)95)17-11-25-74-54(66)67/h26-33,36-38,47,86-87H,1-25H2,(H,68,93)(H,78,85)(H,79,88)(H,80,89)(H,81,90)(H,82,91)(H,83,92)(H,94,95)(H2,55,75,76)(H4,56,57,69)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73)(H4,66,67,74)/t28-,29-,30-,31-,32-,33-,36+,37-,38+,47?/m1/s1 |
InChI Key |
HBUMOBPTTFUJHS-FIYJFMLKSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)C(=O)NCCCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AdoC(Aoc)Arg6 involves multiple steps, starting with the preparation of adenosine-5’-carboxylic acid and amino-octanoic acid. These two components are then conjugated using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with a hexapeptide chain of arginine residues, which is synthesized separately using solid-phase peptide synthesis (SPPS). The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers for the efficient and high-throughput synthesis of the hexapeptide chain. The conjugation and purification steps are optimized for large-scale production, ensuring consistency and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
AdoC(Aoc)Arg6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
AdoC(Aoc)Arg6 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in affinity chromatography for the purification of specific proteins and enzymes.
Biology: Employed in studies involving protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of AdoC(Aoc)Arg6 involves its interaction with specific molecular targets, such as protein kinases and other enzymes. The compound binds to these targets through its hexapeptide chain, which mimics natural substrates or inhibitors. This binding can modulate the activity of the target proteins, leading to various biochemical effects. The molecular pathways involved include signal transduction pathways and enzymatic reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
AdoC(Aoc)Arg6 is compared below with analogous peptide motifs in other ion channel-targeting toxins, focusing on structural, functional, and biophysical properties.
Structural Flexibility and Solvent Exposure
- This compound (Tc1 toxin) : The Cys5–Arg6 dipeptide exhibits significant flexibility, with both residues' amide protons highly exposed to solvent. This contrasts with the rigid, disulfide-bond-stabilized C-terminal region of Tc1 .
- Charybdotoxin (ChTX) : A scorpion toxin targeting Ca²⁺-activated K+ channels, ChTX contains a conserved Arg/Lys residue (Arg25) in a rigid β-sheet region. Unlike Arg6 in Tc1, Arg25 in ChTX is structurally constrained, reducing solvent accessibility but enhancing charge-based interactions with channel pores .
- Iberiotoxin (IbTX) : Similar to ChTX, IbTX has a stabilized α-helix/β-sheet scaffold. Its critical Lys27 residue is buried within a hydrophobic cluster, limiting solvent exposure but optimizing hydrophobic interactions with channels .
pH Stability
- This compound (Tc1 toxin) : NMR data show minimal structural differences between pH 3.0 and 7.3, indicating pH resilience .
- Kaliotoxin (KTX) : Exhibits pH-dependent conformational changes, with protonation of His36 altering its binding to Kv1.3 channels at acidic pH .
Functional Implications
- This compound (Tc1 toxin) : Flexibility in the Cys5–Arg6 region may allow adaptive binding to diverse K+ channel subtypes, though this reduces binding specificity compared to rigid toxins like ChTX .
- Margatoxin (MgTX) : A rigid scaffold with conserved disulfide bonds enables high specificity for Kv1.3 channels but limits adaptability to other targets .
Table 1: Comparative Analysis of this compound and Similar Toxins
Research Findings and Implications
- Adaptive Binding Mechanism : The flexibility of this compound enables Tc1 to interact with multiple K+ channel conformations, a trait less common in rigid toxins like ChTX .
- Toxicological Efficiency : Solvent-exposed Arg6 may reduce Tc1’s membrane permeability compared to hydrophobic toxins like IbTX, impacting its bioactivity .
- Biotechnological Applications: Engineering rigidity into Tc1’s Cys5–Arg6 region could enhance specificity for therapeutic ion channel modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
